![molecular formula C17H20N2O3 B2466340 N-cyclopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 952985-63-6](/img/structure/B2466340.png)
N-cyclopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
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Overview
Description
“N-cyclopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” is a compound that contains an isoxazole ring. Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Synthesis Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The isoxazole ring in the molecule has one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized in the course of solving specific practical problems, as well as with the expansion of the possibilities of organic synthesis .Scientific Research Applications
- Application : N-cyclopentyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide serves as an organoboron reagent in SM coupling. Its stability, functional group tolerance, and environmentally benign nature make it valuable for constructing complex molecules .
- Application : In vitro studies have explored its anticancer activity using the “60 lines screening” protocol. Researchers investigate its potential as an anti-cancer agent .
- Application : The resulting 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine has therapeutic potential .
- Application : Understanding how N-cyclopentyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide interacts with palladium sheds light on reaction pathways and optimization .
- Application : Investigating its binding affinity, selectivity, and potential therapeutic effects can guide drug development .
Suzuki–Miyaura Coupling Reactions
Anticancer Research
Pyrido[2,3-d]pyrimidine Derivatives
Mechanistic Studies
Pharmacological Profiling
Functional Group Tolerance
Future Directions
Isoxazoles, including “N-cyclopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-cyclopentyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-8-4-5-12(9-15)16-10-14(19-22-16)11-17(20)18-13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGILIOUSTNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide |
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